Cas no 338965-17-6 (5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine)

5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine 化学的及び物理的性質
名前と識別子
-
- 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine
-
- MDL: MFCD00231636
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900131-1g |
5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine |
338965-17-6 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
abcr | AB297599-500 mg |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine; . |
338965-17-6 | 500mg |
€678.60 | 2023-04-26 | ||
abcr | AB297599-1 g |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine; . |
338965-17-6 | 1g |
€1312.80 | 2023-04-26 | ||
abcr | AB297599-500mg |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine; . |
338965-17-6 | 500mg |
€678.60 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646294-10mg |
5-(2-Fluorobenzyl)pyrimidine-2,4,6-triamine |
338965-17-6 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
abcr | AB297599-1g |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine; . |
338965-17-6 | 1g |
€1312.80 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646294-5mg |
5-(2-Fluorobenzyl)pyrimidine-2,4,6-triamine |
338965-17-6 | 98% | 5mg |
¥617.00 | 2024-05-18 | |
Key Organics Ltd | 6K-021-0.5G |
5-(2-fluorobenzyl)-2,4,6-pyrimidinetriamine |
338965-17-6 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
TRC | F157745-25mg |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine |
338965-17-6 | 25mg |
$ 230.00 | 2022-06-05 | ||
Key Organics Ltd | 6K-021-1G |
5-(2-fluorobenzyl)-2,4,6-pyrimidinetriamine |
338965-17-6 | >90% | 1g |
£770.00 | 2025-02-08 |
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamineに関する追加情報
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine is a highly specialized organic compound with the CAS number 338965-17-6. This compound belongs to the class of pyrimidine derivatives, which are widely studied in various fields of chemistry and biology due to their unique structural and functional properties. The molecule consists of a pyrimidine ring system substituted with a 2-fluorobenzyl group at the 5-position and amino groups at the 2, 4, and 6 positions. This combination of functional groups makes it a versatile compound with potential applications in drug design, material science, and catalysis.
The synthesis of 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine involves a series of well-established organic reactions. The starting material is typically a pyrimidine derivative with amino groups at specific positions. The introduction of the 2-fluorobenzyl group is achieved through nucleophilic aromatic substitution or coupling reactions under controlled conditions. The synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of this synthesis pathway.
One of the most intriguing aspects of 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine is its ability to act as a ligand in coordination chemistry. The amino groups on the pyrimidine ring can coordinate with metal ions such as copper(II), iron(III), and zinc(II), forming stable metal complexes. These complexes have been extensively studied for their potential applications in catalysis and sensing. For instance, recent research has demonstrated that copper complexes derived from this compound exhibit excellent catalytic activity in oxidation reactions, making them promising candidates for industrial applications.
In addition to its role as a ligand, 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine has shown significant promise in drug design. The pyrimidine ring system is known for its ability to interact with biological targets such as enzymes and receptors. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, making it a valuable lead compound in medicinal chemistry. Recent studies have explored its potential as an inhibitor of kinases and other enzymes involved in disease pathways.
The physical and chemical properties of 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine have been thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular structure, stability under various conditions, and solubility profiles. Understanding these properties is crucial for optimizing its use in practical applications.
From an environmental perspective, 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine exhibits favorable biodegradation characteristics under aerobic conditions. This makes it an eco-friendly choice for applications where sustainability is a key consideration. Furthermore, its low toxicity profile has been confirmed through acute toxicity tests on aquatic organisms.
In conclusion,5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine (CAS No: 338965-17-6) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a ligand in coordination chemistry or a lead compound in drug design while maintaining eco-friendly properties that align with modern sustainability goals.
338965-17-6 (5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine) 関連製品
- 1806532-61-5(Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)
- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)
- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 165133-85-7(Antibiotic NFAT 133)
- 1366368-66-2((3S)-3-(2,5-dimethylthiophen-3-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2680701-65-7(4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
